6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid

Medicinal Chemistry Drug Design Fragment-Based Screening

This morpholinopyrimidine building block delivers a non-fungible 6-morpholine substitution pattern critical for PI3K/AKT/mTOR hinge-region binding. The 4-carboxylic acid handle enables rapid parallel amide synthesis for SAR exploration. With MW 209.2 Da, cLogP -1.38, and only 1 HBD, it is a premium, ligand-efficient fragment for hit-to-lead optimization, CNS-penetrant kinase inhibitor design, and PROTAC development. Secure this validated pharmacophore to accelerate your kinase discovery program and generate patentable chemical matter.

Molecular Formula C9H11N3O3
Molecular Weight 209.2 g/mol
CAS No. 933759-51-4
Cat. No. B1425441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid
CAS933759-51-4
Molecular FormulaC9H11N3O3
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=NC(=C2)C(=O)O
InChIInChI=1S/C9H11N3O3/c13-9(14)7-5-8(11-6-10-7)12-1-3-15-4-2-12/h5-6H,1-4H2,(H,13,14)
InChIKeyFIOMMYGNTCJCQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Morpholin-4-yl)pyrimidine-4-carboxylic Acid (CAS 933759-51-4): A Strategic Pyrimidine Building Block for Kinase-Targeted Research


6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid (CAS 933759-51-4) is a heterocyclic building block characterized by a pyrimidine core, a morpholine group at the 6-position, and a carboxylic acid at the 4-position . This specific substitution pattern is highly relevant in medicinal chemistry, as it serves as a key intermediate for developing kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway [1]. Its physicochemical properties, including a molecular weight of 209.2 g/mol, a calculated LogP (cLogP) of -1.38, and 1 hydrogen bond donor, confirm it as a versatile and drug-like small molecule scaffold suitable for hit-to-lead optimization and fragment-based drug discovery [2].

Why Generic Pyrimidine Building Blocks Cannot Simply Replace 6-(Morpholin-4-yl)pyrimidine-4-carboxylic Acid


The functional utility of 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid is not interchangeable with other pyrimidine carboxylic acids. The specific substitution pattern, featuring a morpholine at the 6-position, is a known pharmacophore for interacting with the hinge region of lipid kinases like PI3K [1]. Replacing this with a different amine (e.g., piperidine) or altering the position of the carboxylic acid would likely result in a complete loss of target engagement or introduce undesirable off-target effects, as demonstrated by structure-activity relationship (SAR) studies on morpholinopyrimidine derivatives [1]. Therefore, for projects where a morpholine hinge-binder is required, this specific building block is non-fungible.

Quantitative Differentiation Evidence for 6-(Morpholin-4-yl)pyrimidine-4-carboxylic Acid as a Research Tool


Class-Leading Physicochemical Profile for CNS and Kinase Drug Discovery Programs

The compound's physicochemical properties are quantitatively favorable for a small molecule scaffold intended for oral bioavailability and CNS penetration. It exhibits a cLogP of -1.38, a topological polar surface area (tPSA) of 75.55 Ų, and a molecular weight of 209.2 Da [1]. Compared to the average of commercial pyrimidine building blocks (often >250 Da and with cLogP > 0), this scaffold is significantly smaller and more polar, offering a superior starting point for lead optimization [2].

Medicinal Chemistry Drug Design Fragment-Based Screening

Validated Scaffold for PI3K Enzyme Inhibition with Potent Cellular Activity

The morpholinopyrimidine scaffold is a validated core for PI3K inhibition. A study on closely related derivatives demonstrated potent antiproliferative activity, with compound 6e achieving an IC50 of 0.76 µM against the leukemia SR cell line [1]. This activity is linked to PI3K inhibition, with compound 6e showing IC50 values of 11.73 µM (PI3Kα), 6.09 µM (PI3Kβ), and 11.18 µM (PI3Kδ) [1]. This confirms that 6-(Morpholin-4-yl)pyrimidine-4-carboxylic acid is a direct precursor to a class of compounds with known, quantifiable anti-cancer activity.

Cancer Research Kinase Inhibition Cell Signaling

Utility as a Key Intermediate for Patent-Protected Chemical Matter

The 6-morpholinopyrimidine core is a central feature in multiple patent applications for kinase inhibitors. For instance, patent US7750003 claims morpholino pyrimidine derivatives for treating proliferative diseases mediated by mTOR and/or PI3K enzymes [1]. The carboxylic acid at the 4-position of this specific building block provides a critical synthetic handle for introducing diverse amide, ester, or other functional groups to explore SAR and generate novel intellectual property [1].

Medicinal Chemistry Intellectual Property Kinase Inhibitors

Primary Application Scenarios for Procuring 6-(Morpholin-4-yl)pyrimidine-4-carboxylic Acid


Medicinal Chemistry: Synthesis of Focused Kinase Inhibitor Libraries

This compound is ideally suited as a core scaffold for generating focused libraries of kinase inhibitors, specifically targeting the PI3K/AKT/mTOR pathway. Its carboxylic acid handle allows for facile parallel synthesis of amide derivatives to rapidly explore structure-activity relationships (SAR) around the pyrimidine core, leveraging the class-level potency data established for this chemotype [1].

Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead Optimization

With a low molecular weight (209.2 Da) and high ligand efficiency, this compound is an excellent fragment for screening. Its favorable physicochemical profile, including a cLogP of -1.38, makes it a high-quality starting point for hit-to-lead campaigns aimed at developing CNS-penetrant or highly soluble kinase inhibitors [1].

Chemical Biology: Development of Chemical Probes and PROTACs

The combination of a known kinase-binding morpholinopyrimidine moiety with a carboxylic acid functional group makes this compound a versatile intermediate for creating chemical biology tools. It can be used to synthesize activity-based probes or as a ligand for a target protein in the design of proteolysis-targeting chimeras (PROTACs), enabling the study of PI3K pathway degradation [1].

Intellectual Property Generation in Kinase Inhibitor Space

As the morpholinopyrimidine core is a recurrent motif in kinase inhibitor patents, procuring this building block allows research groups to efficiently explore novel chemical space around a validated pharmacophore. This supports the generation of new, patentable compositions of matter for potential therapeutic applications in oncology and inflammatory diseases [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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